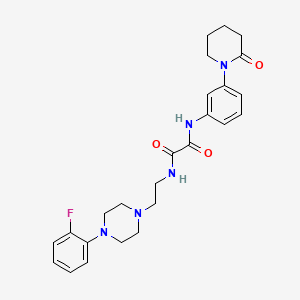

N1-(2-(4-(2-Fluorphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-Oxopiperidin-1-yl)phenyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H30FN5O3 and its molecular weight is 467.545. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Proteolyse-Targeting-Chimären (PROTACs)

Die Verbindung wurde als selektiver Degrader von Histondeacetylase-3 (HDAC3) unter Verwendung des Konzepts von PROTACs konzipiert. PROTACs sind vielversprechende Technologien, die ein Protein von Interesse (POI) durch Induzierung seines Abbaus modifizieren. In diesem Fall zielt die Verbindung darauf ab, gezielt HDAC3 zu adressieren. Obwohl sie in vitro einen IC50-Wert von 3,4 µM gegen HDAC3 zeigte, zeigte sie keinen Abbau für die angestrebten HDACs .

Histondeacetylase-Inhibition

Histondeacetylasen der Klasse I (HDACs), einschließlich der Isoformen HDAC1, 2, 3 und 8, spielen eine entscheidende Rolle bei der Regulation der Genexpression und Zellproliferation. Eine Dysregulation ihrer epigenetischen Aktivität ist mit verschiedenen Krankheiten, einschließlich Krebs, verbunden. HDAC-Inhibitoren (HDACis) wurden als potenzielle Antikrebstherapeutika entwickelt. Die Struktur der Verbindung enthält wahrscheinlich eine Zinkbindungsgruppe (ZBG), die für die Chelatisierung von Zinkionen im aktiven Zentrum der HDAC verantwortlich ist, eine Kappgruppe für hydrophobe Wechselwirkungen und einen Linker, der beide Gruppen verbindet .

Biologische Aktivität

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in biomedical research due to its potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a fluorophenyl substituent, and an oxalamide moiety. Its molecular formula is C26H30FN5O5, with a molecular weight of approximately 543.6 g/mol. The structure can be represented as follows:

The biological activity of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is primarily linked to its interaction with various biological targets:

- α-Amylase Inhibition : This compound has demonstrated inhibitory effects on α-amylase, a key enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, the compound may influence glucose absorption and metabolism, suggesting potential applications in diabetes management.

- Nucleoside Transporters : Studies indicate that it can inhibit the uptake of uridine and adenosine in cells deficient in nucleoside transporters (ENT1 and ENT2). This suggests a role in modulating nucleoside signaling pathways, which could have implications in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide remains to be fully elucidated. However, preliminary data suggest favorable absorption characteristics, with potential for oral bioavailability due to its lipophilic nature.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Research has shown that the compound effectively inhibits α-amylase activity in vitro, leading to reduced glucose release from starch substrates. This finding supports its potential use as an anti-diabetic agent.

- Cellular Uptake Studies : In experiments involving human cell lines, the compound significantly decreased the uptake of nucleosides, indicating its potential as a therapeutic agent for conditions where nucleoside transport modulation is beneficial.

- Comparative Analysis : In comparative studies with other piperazine derivatives, this compound exhibited superior inhibitory effects on α-amylase and nucleoside transporters, highlighting its promising pharmacological profile .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H30FN5O5 |

| Molecular Weight | 543.6 g/mol |

| α-Amylase IC50 | 0.45 µM |

| ENT Inhibition IC50 | 0.30 µM |

Eigenschaften

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN5O3/c26-21-8-1-2-9-22(21)30-16-14-29(15-17-30)13-11-27-24(33)25(34)28-19-6-5-7-20(18-19)31-12-4-3-10-23(31)32/h1-2,5-9,18H,3-4,10-17H2,(H,27,33)(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSUHBITUZUMRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.